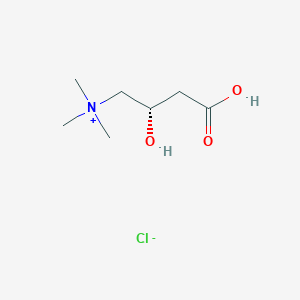

(+)-Carnitine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de D-carnitine, également connu sous le nom de (+)-β-hydroxy-γ-(triméthylammonio)butyrate de chlorhydrate, est un composé d’ammonium quaternaire. Il s’agit d’un stéréoisomère de la L-carnitine, qui est naturellement présente chez les animaux et joue un rôle crucial dans le transport des acides gras à longue chaîne dans les mitochondries pour la production d’énergie. La D-carnitine, cependant, n’est pas naturellement présente et peut inhiber l’activité de la L-carnitine, la rendant toxique à des concentrations élevées .

Applications De Recherche Scientifique

D-Carnitine hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other compounds and in studying stereoisomerism.

Biology: It is used to study the effects of carnitine deficiency and the role of carnitine in cellular metabolism.

Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents for conditions such as carnitine deficiency.

Industry: It is used in the production of dietary supplements and as an additive in animal feed to study its effects on metabolism .

Méthodes De Préparation

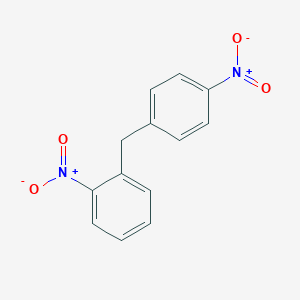

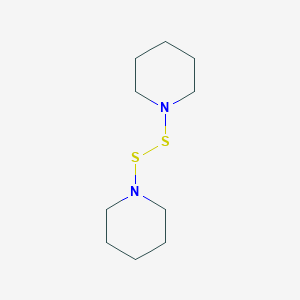

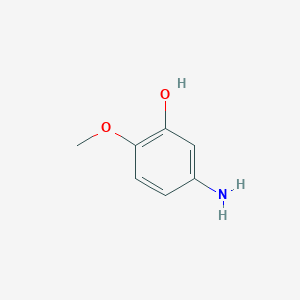

Voies de synthèse et conditions de réaction : Le chlorhydrate de D-carnitine peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du chlorhydrate de triméthylamine avec l’épihalogénohydrine pour produire du chlorhydrate de DL-carnitine, qui est ensuite séparé en ses formes D et L . Une autre méthode implique l’utilisation de R-époxychloropropane et de triméthylamine dans des conditions spécifiques pour produire du chlorure de L-carnitine nitrile, qui est ensuite converti en chlorhydrate de D-carnitine .

Méthodes de production industrielle : La production industrielle du chlorhydrate de D-carnitine implique souvent une synthèse à grande échelle utilisant les méthodes ci-dessus, suivie de processus de purification pour garantir une pureté et un rendement élevés. L’utilisation de techniques chromatographiques avancées et de méthodes de cristallisation est courante dans le processus de production industrielle pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de D-carnitine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former diverses acylcarnitines.

Réduction : Il peut être réduit à sa forme d’origine à partir d’acylcarnitines.

Substitution : Il peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le peroxyde d’hydrogène et d’autres agents oxydants.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses acylcarnitines, qui sont des intermédiaires du métabolisme des acides gras .

4. Applications de la Recherche Scientifique

Le chlorhydrate de D-carnitine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans la synthèse d’autres composés et dans l’étude de la stéréoisomérie.

Biologie : Il est utilisé pour étudier les effets de la carence en carnitine et le rôle de la carnitine dans le métabolisme cellulaire.

Médecine : Il est utilisé dans la recherche relative aux troubles métaboliques et au développement d’agents thérapeutiques pour des affections telles que la carence en carnitine.

Industrie : Il est utilisé dans la production de compléments alimentaires et comme additif dans l’alimentation animale pour étudier ses effets sur le métabolisme .

Mécanisme D'action

Le chlorhydrate de D-carnitine exerce ses effets en inhibant l’activité de la L-carnitine. Il entre en compétition avec la L-carnitine pour se lier aux transporteurs de carnitine et aux enzymes impliquées dans le métabolisme des acides gras. Cette inhibition peut entraîner une diminution du transport des acides gras à longue chaîne dans les mitochondries, réduisant ainsi la production d’énergie et conduisant potentiellement à des effets toxiques .

Composés Similaires :

L-Carnitine : La forme naturellement présente qui est essentielle au métabolisme des acides gras.

DL-Carnitine : Un mélange racémique de formes D et L.

Acétyl L-Carnitine : Une forme acétylée de la L-carnitine qui présente des avantages supplémentaires pour la fonction cognitive .

Unicité : Le chlorhydrate de D-carnitine est unique dans ses effets inhibiteurs sur l’activité de la L-carnitine. Alors que la L-carnitine est bénéfique et essentielle à la production d’énergie, la D-carnitine peut être toxique et est principalement utilisée en recherche pour étudier les effets de l’inhibition de la carnitine .

Comparaison Avec Des Composés Similaires

L-Carnitine: The naturally occurring form that is essential for fatty acid metabolism.

DL-Carnitine: A racemic mixture of D and L forms.

Acetyl L-Carnitine: An acetylated form of L-carnitine that has additional benefits in cognitive function .

Uniqueness: D-Carnitine hydrochloride is unique in its inhibitory effects on L-carnitine activity. While L-carnitine is beneficial and essential for energy production, D-carnitine can be toxic and is used primarily in research to study the effects of carnitine inhibition .

Propriétés

IUPAC Name |

[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142995 | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-44-4 | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Carnitine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

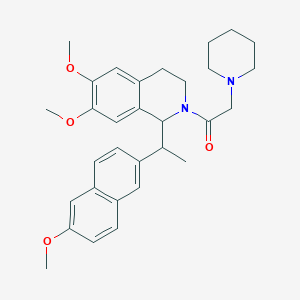

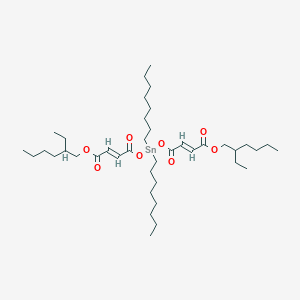

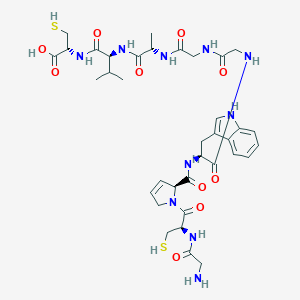

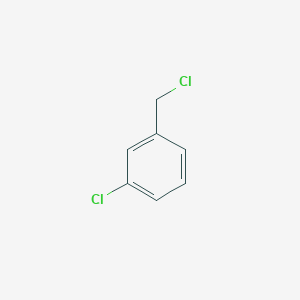

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)

![5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol](/img/structure/B156539.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)